Alpha-1A/B Subtype Selectivity with Designed Alpha-1D Sparing Versus Non-Selective Clinical Quinazoline Antagonists
The compound is explicitly claimed in US20050124607A1 as an alpha‑1A/B selective antagonist engineered to exhibit reduced alpha‑1D activity. The patent specification states that compounds of Formula (I) 'selectively antagonize the alpha‑1A and alpha‑1B subtype receptors with selectively lesser activity in antagonizing the alpha‑1D adrenergic receptor' [1]. In contrast, the clinically used quinazoline alpha‑1 antagonists doxazosin, prazosin, and terazosin display essentially non‑subtype‑selective binding profiles: doxazosin exhibits Ki values of 3.16 nM (α₁A), 1 nM (α₁B), and 3.98 nM (α₁D) — a <4‑fold span across subtypes — while terazosin shows Ki values of 1.82 nM (α₁A), 1.15 nM (α₁B), and 1.97 nM (α₁D) [2]. Even tamsulosin, considered 'subtype‑selective,' retains significant α₁D affinity (pKi 9.85 vs. 10.38 for α₁A, only 3.4‑fold difference) [3]. The deliberate α₁D‑sparing design of the target compound offers a differentiated pharmacological tool for dissecting α₁A/α₁B‑mediated effects without α₁D‑driven cardiovascular confounding.
| Evidence Dimension | Alpha-1 adrenoceptor subtype selectivity profile |
|---|---|
| Target Compound Data | Alpha-1A/B selective with designed alpha-1D sparing (patent claim; specific Ki values pending disclosure in patent biological tables) |
| Comparator Or Baseline | Doxazosin: α₁A Ki=3.16 nM, α₁B Ki=1 nM, α₁D Ki=3.98 nM (non-selective). Terazosin: α₁A Ki=1.82 nM, α₁B Ki=1.15 nM, α₁D Ki=1.97 nM. Tamsulosin: α₁A pKi=10.38, α₁B pKi=9.33, α₁D pKi=9.85. |
| Quantified Difference | Designed α₁D-sparing vs. <4-fold α₁A/α₁B/α₁D span for doxazosin/terazosin; 3.4-fold α₁A/α₁D selectivity for tamsulosin |
| Conditions | In vitro radioligand binding assays using cloned human alpha-1 adrenoceptor subtypes expressed in CHO or HEK293 cells |
Why This Matters
For BPH or urological target-validation studies, α₁D-sparing antagonism is hypothesized to reduce cardiovascular side effects (postural hypotension, dizziness) relative to non-subtype-selective agents, making this compound a more appropriate tool for correlating α₁A/α₁B blockade with therapeutic efficacy.
- [1] Roche Palo Alto LLC. 5-Substituted quinazolinone compounds useful as alpha 1A/B adrenergic receptor antagonists. United States Patent Application Publication US 2005/0124607 A1, June 9, 2005. View Source
- [2] DrugDomain Database. Terazosin pharmacological profile. Ki values: α₁A 1.82 nM, α₁B 1.15 nM, α₁D 1.97 nM. View Source
- [3] Takei R, Ikegaki I, Shibata K, et al. Tamsulosin potently and selectively antagonizes human recombinant α₁A/₁D-adrenoceptors: slow dissociation from the α₁A-adrenoceptor may account for selectivity for α₁A-adrenoceptor over α₁B-adrenoceptor subtype. J Pharmacol Sci. 2012;118(1):82-90. View Source
